
3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid is a chemical compound with a complex structure that includes a thiadiazin ring and a propanoic acid moiety
作用機序
Target of Action
Similar compounds have been reported to target enzymes like β-site amyloid precursor protein cleaving enzyme 1 (bace1) .
Mode of Action
It’s worth noting that the thiadiazine ring in the compound is essentially orthogonal to the plane passing through the aromatic ring . This structural feature might influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been reported to possess antiparasitic, antiprotozoal, anti-hiv-1 activity, and they also act as bronchodilators . These activities suggest that the compound might affect multiple biochemical pathways.
Result of Action
Given its potential antiparasitic, antiprotozoal, and anti-hiv-1 activities , it can be inferred that the compound might have a significant impact at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation reactions: to form the thiadiazin ring.
Oxidation reactions: to introduce the dioxido group.
Esterification reactions: to attach the propanoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the compound, as well as substituted analogs.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and development.
Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
類似化合物との比較
2-(3,5-dimethyl-1,1-dioxido-2H-1lambda6,2,6-thiadiazin-4-yl)acetic acid: A structurally related compound with a similar thiadiazin ring but a different acid moiety.
N-Valine-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide: Another related compound with additional functional groups.
Uniqueness: 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid is unique due to its specific combination of the thiadiazin ring and the propanoic acid group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5-7(3-4-8(11)12)6(2)10-15(13,14)9-5/h9H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWIJDMLPLRDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS(=O)(=O)N1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
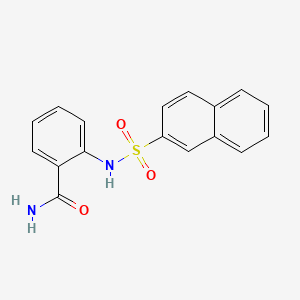
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)
![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)
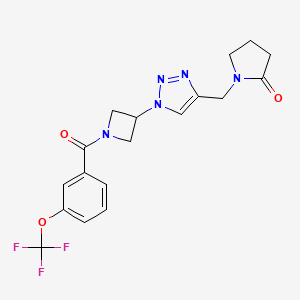
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)
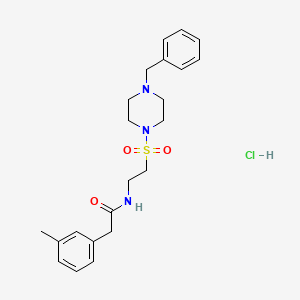
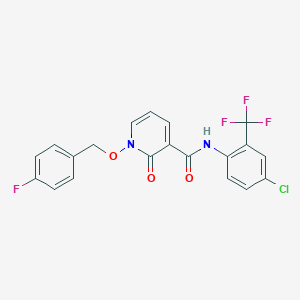
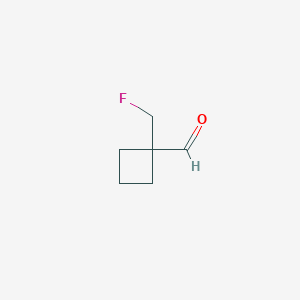
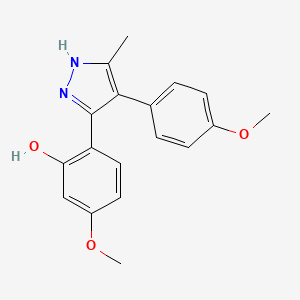
![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2969795.png)
